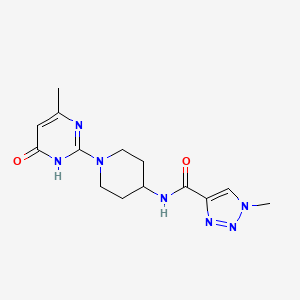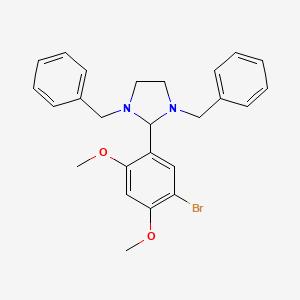![molecular formula C18H19N3O2S B2953132 4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097911-49-2](/img/structure/B2953132.png)
4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one” is a complex organic molecule that contains several functional groups, including a benzylsulfanyl group, an acetyl group, a pyridinyl group, and a piperazin-2-one group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms, would be a key feature of the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetyl group could undergo reactions such as hydrolysis, and the benzylsulfanyl group could participate in various substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Studies
The chemical compound 4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one and its derivatives have been synthesized for various applications, including antimicrobial activities. A study by Patel and Agravat (2007) details the synthesis of pyridine derivatives through the condensation of amino-substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride using a mixture of pyridine and acetic anhydride. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Patel & Agravat, 2007).
Antidepressant Metabolism Studies
Research on 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a compound structurally related to 4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one, has shown its metabolism in human liver microsomes and recombinant enzymes. This study, led by Hvenegaard et al. (2012), provides insight into the oxidative metabolism of this novel antidepressant, highlighting the enzymes involved in its biotransformation and the formation of various metabolites, including a benzylic alcohol and its oxidation to benzoic acid. The findings contribute to understanding the metabolic pathways and potential interactions of similar compounds (Hvenegaard et al., 2012).
Synthesis of Pyridine Derivatives for Biological Screening
Another study by Patel and Agravat (2008) explores the synthesis of new pyridine derivatives, aiming to develop compounds with potential biological activities. Through various chemical reactions involving amino-substituted benzothiazoles and chloropyridine-carboxylic acids, a range of compounds was synthesized and characterized. These compounds underwent biological screening to assess their therapeutic potentials, reflecting the diverse applications of pyridine derivatives in medicinal chemistry (Patel & Agravat, 2008).
Novel Antineoplastic Metabolism
Flumatinib, a derivative with structural similarities to 4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one, has been studied for its metabolism in chronic myelogenous leukemia patients. The research by Gong et al. (2010) identifies the main metabolites and metabolic pathways of flumatinib, revealing the importance of amide bond cleavage and the role of various cytochrome P450 enzymes. This work underscores the significance of understanding the metabolic fate of novel antineoplastic agents for optimizing therapeutic efficacy and safety (Gong et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-benzylsulfanylacetyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17-12-20(9-10-21(17)16-7-4-8-19-11-16)18(23)14-24-13-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDSSUYUGCBQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CSCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-methyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2953055.png)
![7-oxo-N-phenyl-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2953058.png)
![N-(3-{[(4-chlorophenyl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide](/img/structure/B2953059.png)

![7-Fluoro-2-methyl-3-[[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953061.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2953065.png)
![3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2953066.png)


